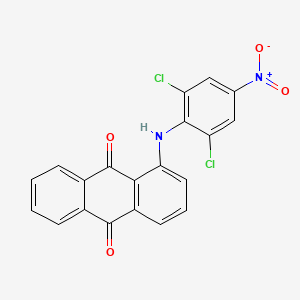![molecular formula C13H19NO4S B13144186 Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)
Valine,N-[(2,5-dimethylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valine,N-[(2,5-dimethylphenyl)sulfonyl]- is a compound that belongs to the class of sulfonylated amino acids. It is derived from valine, an essential amino acid, and features a sulfonyl group attached to a 2,5-dimethylphenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Valine,N-[(2,5-dimethylphenyl)sulfonyl]- typically involves the reaction of valine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Optimization of reaction parameters, such as temperature, solvent, and reagent concentrations, would be crucial to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Valine,N-[(2,5-dimethylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent amino acid.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the sulfonyl group.
Reduction: Valine and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Valine,N-[(2,5-dimethylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Valine,N-[(2,5-dimethylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Valine,N-[(4-chlorophenyl)sulfonyl]-
- Valine,N-[(4-bromophenyl)sulfonyl]-
- Valine,N-[(4-methylphenyl)sulfonyl]-
Uniqueness
Valine,N-[(2,5-dimethylphenyl)sulfonyl]- is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .
Propiedades
Fórmula molecular |
C13H19NO4S |
|---|---|
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
(2S)-2-[(2,5-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-8(2)12(13(15)16)14-19(17,18)11-7-9(3)5-6-10(11)4/h5-8,12,14H,1-4H3,(H,15,16)/t12-/m0/s1 |
Clave InChI |
RSFWLMSKHBUENF-LBPRGKRZSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H](C(C)C)C(=O)O |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


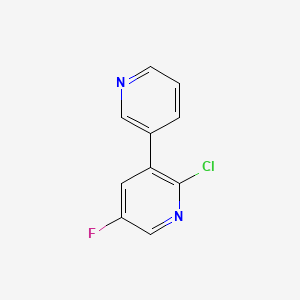
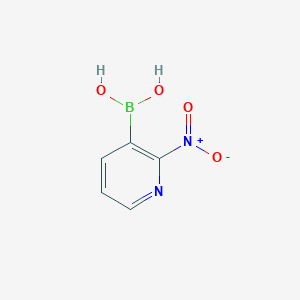
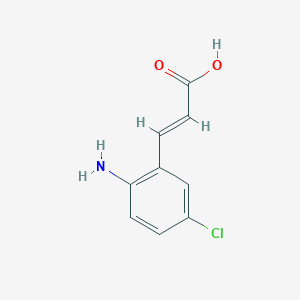
![N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine](/img/structure/B13144117.png)
![1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B13144128.png)
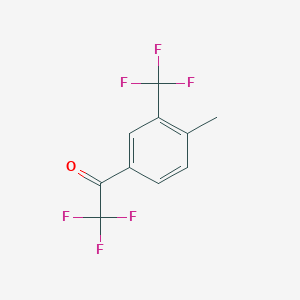
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13144147.png)
![N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13144162.png)
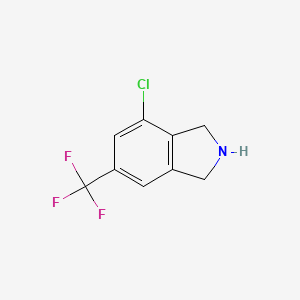
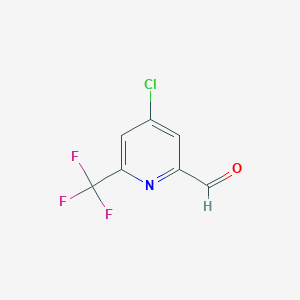
![Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
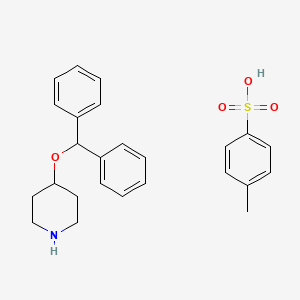
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
